molecular formula C18H18ClN7O2 B2922633 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone CAS No. 2034242-68-5

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone

Cat. No.: B2922633
CAS No.: 2034242-68-5
M. Wt: 399.84
InChI Key: ZONTUKLNAZGVSP-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety, linked via a piperazine ring to a 2-chlorophenoxy-ethanone group. This structural framework is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or antimicrobial agents due to the triazole and piperazine pharmacophores .

Properties

IUPAC Name

2-(2-chlorophenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN7O2/c19-14-3-1-2-4-15(14)28-11-18(27)25-9-7-24(8-10-25)16-5-6-17(23-22-16)26-13-20-12-21-26/h1-6,12-13H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONTUKLNAZGVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a complex organic compound that belongs to the class of substituted triazoles. These compounds have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure features a triazole ring, a pyridazine moiety, and a piperazine group, which are known to contribute to its biological activities.

Property Details
Molecular Formula C14H16ClN7O
Molecular Weight 319.76 g/mol
CAS Number Not available
Solubility Soluble in DMSO and ethanol

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent anticancer activity . The mechanism of action involves apoptosis induction through cell cycle arrest at sub-G1 and G2/M phases, as evidenced by flow cytometric analysis .

Anti-inflammatory Activity

Triazole derivatives have shown promise as selective COX-2 inhibitors. In vitro studies indicated that certain compounds exhibit a superior selectivity ratio compared to established anti-inflammatory drugs like Meloxicam . The ability to inhibit COX enzymes suggests potential applications in treating inflammatory disorders.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been explored extensively. Some compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy .

Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various triazole derivatives, it was found that compounds with specific substituents on the triazole ring exhibited enhanced activity against cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment with these compounds .

Study 2: COX Inhibition

Another investigation focused on the anti-inflammatory properties of triazole derivatives revealed that they significantly inhibited COX-2 activity while sparing COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how these compounds interact with their biological targets. For example, docking simulations revealed that certain triazole derivatives bind effectively to the colchicine binding site of tubulin, providing insights into their potential mechanisms of action against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Core Heterocycle Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Pyridazin-3-yl 2-Chlorophenoxy Not Provided* ~380–420 (estimated) Chlorine enhances lipophilicity; triazole enables hydrogen bonding .
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone Pyridazin-3-yl Thiophen-2-yl C₁₆H₁₇N₇OS 355.4 Thiophene increases aromaticity but reduces polarity vs. chlorophenoxy.
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone Pyrimidin-4-yl 3-Trifluoromethylphenyl C₁₉H₁₈F₃N₇O 417.4 CF₃ group boosts metabolic stability and electron-withdrawing effects .
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone Benzo[d]thiazol 4-Methylsulfonylphenyl C₂₀H₂₀ClN₃O₃S₂ 450.0 Sulfonyl group enhances acidity and receptor binding via H-bonding .
1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone Piperazin-1-yl 2-Chlorophenyl C₂₁H₂₄ClN₂O₃ 387.9 Hydroxypropoxy linker improves solubility but may reduce membrane permeability.

Pharmacological and Physicochemical Implications

  • Lipophilicity: The 2-chlorophenoxy group in the target compound increases lipophilicity compared to thiophene () or hydroxypropoxy () analogs, favoring CNS penetration.
  • Metabolic Stability : Electron-withdrawing groups (Cl, CF₃) reduce oxidative metabolism, extending half-life .
  • Receptor Binding : The triazole and piperazine moieties facilitate interactions with serotonin or dopamine receptors, common in antipsychotic agents .
  • Solubility : Sulfonyl () or hydroxypropoxy () groups improve aqueous solubility but may limit blood-brain barrier crossing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, hydrazine hydrate in glacial acetic acid under reflux (4–12 hours) is a standard approach for forming pyrazole or triazole rings, as seen in analogous compounds . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to improve yield. Monitoring intermediates via TLC or HPLC ensures stepwise progression.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology : Use a combination of NMR (¹H/¹³C), IR, and HRMS for structural confirmation. For instance, ¹H NMR can resolve piperazine proton splitting (δ 2.5–3.5 ppm) and aromatic signals from the 2-chlorophenoxy group (δ 6.8–7.5 ppm). Contradictions in carbonyl (C=O) IR stretches (~1700 cm⁻¹) vs. computational predictions may arise from solvent effects or polymorphism; crystallography (e.g., X-ray, as in ) provides definitive conformation .

Q. How is the biological activity of this compound initially assessed in academic settings?

  • Methodology : In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized. For triazole/piperazine derivatives, kinase or GPCR targets are common. Dose-response curves (IC₅₀) and selectivity panels against related enzymes (e.g., CYP450 isoforms) validate specificity. describes similar pyrazoline derivatives tested via 12-hour reflux with hydrazine analogs, followed by cytotoxicity screening .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

  • Methodology : Molecular dynamics (MD) simulations (50–100 ns) refine docking poses by accounting for protein flexibility. Free-energy perturbation (FEP) calculations quantify binding energy discrepancies. If experimental IC₅₀ values conflict with docking scores, crystallographic protein-ligand structures (e.g., using CCP4 Suite, ) validate binding modes . Adjust force field parameters (e.g., AMBER vs. CHARMM) to align simulations with empirical data.

Q. How can structural analogs of this compound be designed to enhance metabolic stability without compromising potency?

  • Methodology : Replace metabolically labile groups (e.g., 2-chlorophenoxy) with bioisosteres (e.g., 2-fluorophenoxy or pyridyl ethers). lists triazole-containing analogs where chlorine substitution improved pharmacokinetics . In vitro microsomal stability assays (human/rat liver microsomes) and metabolite profiling (LC-MS/MS) guide iterative design.

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how are they addressed?

  • Methodology : Low crystal quality due to flexible piperazine/triazole moieties is mitigated by co-crystallization with stabilizing agents (e.g., PEG 4000) or using high-intensity synchrotron X-rays. reports monoclinic (P21/c) crystal systems with β angles ~91.5°, requiring careful data collection and refinement via SHELXL .

Q. How do solvent effects and pH influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine nitrogen, while acidic conditions (pH <5) protonate the amine, reducing reactivity. Kinetic studies (e.g., varying pH in ethanol/water mixtures) quantify rate constants. ’s synthesis of chlorophenyl-pyrazolyl ethanones under basic conditions (K₂CO₃/DMF) exemplifies optimized substitution .

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